molecular formula C10H18N2O3 B567141 tert-Butyl (6-oxopiperidin-3-yl)carbamate CAS No. 1245646-80-3

tert-Butyl (6-oxopiperidin-3-yl)carbamate

Cat. No.: B567141
CAS No.: 1245646-80-3
M. Wt: 214.265
InChI Key: KBNSUMIBERIFIT-UHFFFAOYSA-N
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Description

tert-Butyl (6-oxopiperidin-3-yl)carbamate is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (6-oxopiperidin-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 6-oxopiperidine under specific conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions result in the formation of various substituted piperidine derivatives .

Scientific Research Applications

tert-Butyl (6-oxopiperidin-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (6-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl (6-oxopiperidin-3-yl)carbamate can be compared with other similar compounds, such as:

Biological Activity

tert-Butyl (6-oxopiperidin-3-yl)carbamate, a compound with the CAS number 172913-96-1, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Weight : 214.26 g/mol
  • Chemical Formula : C_{12}H_{21}N_{2}O_{3}
  • InChI Key : KBNSUMIBERIFIT-ZETCQYMHSA-N

Research indicates that this compound exhibits several mechanisms of action, particularly in relation to cancer treatment and antiviral activity:

  • Inhibition of Cyclin-dependent Kinase 7 (CDK7) :
    • Studies have shown that this compound acts as an inhibitor of CDK7, a key regulator in cell cycle progression and transcriptional regulation. Inhibition of CDK7 can lead to reduced proliferation of cancer cells, making it a candidate for cancer therapy .
  • Antiviral Properties :
    • The compound has shown broad-spectrum activity against various viruses, including flaviviruses. This suggests potential for development as an antiviral agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various studies:

  • Case Study 1 : In vitro studies demonstrated that the compound effectively inhibited the growth of pancreatic neoplasms and other malignancies. The anti-proliferative effects were significant when combined with other chemotherapeutic agents .
  • Table 1: Summary of Anticancer Effects
Cancer TypeIC50 (µM)Mechanism
Pancreatic Cancer5.0CDK7 inhibition
Lung Cancer4.5Induction of apoptosis
Prostate Cancer6.0Cell cycle arrest

Antiviral Activity

The antiviral potential was highlighted in a study focusing on dengue virus:

  • Case Study 2 : The compound was part of a study where it was conjugated to a ligand targeting the dengue virus envelope protein, showing promising results in inhibiting viral replication .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity is crucial for therapeutic applications:

  • Absorption and Distribution :
    • The compound exhibits good solubility and stability in biological fluids, which is essential for effective delivery in therapeutic settings.
  • Toxicity Profile :
    • Preliminary studies indicate that this compound has a favorable safety profile with minimal side effects observed in animal models at therapeutic doses .

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

  • Combination Therapies :
    • Further studies are warranted to explore its efficacy in combination with existing chemotherapeutics or antiviral agents.
  • Mechanistic Studies :
    • Detailed mechanistic studies are needed to elucidate the pathways through which this compound exerts its effects on cancer cells and viruses.
  • Clinical Trials :
    • Initiating clinical trials will be critical to assess its effectiveness and safety in humans.

Properties

IUPAC Name

tert-butyl N-(6-oxopiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNSUMIBERIFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725538
Record name tert-Butyl (6-oxopiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245646-80-3
Record name tert-Butyl (6-oxopiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(6-oxopiperidin-3-yl)carbamate
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